tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate: CAS Registration, Synthesis, and Application Guide
tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate: CAS Registration, Synthesis, and Application Guide
Executive Summary & Chemical Identity
In modern medicinal chemistry and drug development, highly functionalized, dual-protected heterocyclic building blocks are critical for synthesizing complex active pharmaceutical ingredients (APIs). tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate is a prime example of such an intermediate. It features an orthogonally protected exocyclic amine (via a Boc group) and a protected phenolic-like hydroxyl (via a benzyl ether) on a pyridine core.
Because this compound is a highly specific, custom-synthesized intermediate, it often bypasses standard commercial indexing, making a direct Chemical Abstracts Service (CAS) Registry Number lookup challenging. This guide outlines the heuristic database strategies required to identify or register such compounds, details the mechanistic causality behind its synthesis, and provides a self-validating experimental protocol for its generation.
Table 1: Chemical Identity & Structural Parameters
| Parameter | Value |
| IUPAC Name | tert-Butyl N-[3-(benzyloxy)pyridin-2-yl]carbamate |
| Molecular Formula | C₁₇H₂₀N₂O₃ |
| Molecular Weight | 300.36 g/mol |
| SMILES String | CC(C)(C)OC(=O)NC1=NC=CC=C1OCC2=CC=CC=C2 |
| Precursor CAS RN | 24016-03-3 (2-Amino-3-benzyloxypyridine) |
| Key Structural Features | Sterically hindered ortho-substitution; Orthogonal protecting groups |
Database Heuristics: The CAS Lookup Workflow
When searching for the CAS number of a rare intermediate like tert-butyl (3-(benzyloxy)pyridin-2-yl)carbamate, a linear text search is often insufficient. Application scientists must employ a heuristic, structure-based workflow using platforms like SciFinder-n or Reaxys. If the exact structure is unindexed, the compound must be synthesized from known precursors and analytically validated before internal registry.
Fig 1: Heuristic database lookup workflow for rare protected intermediates.
Mechanistic Causality in Synthesis
To obtain this target, we begin with the commercially available precursor 2-Amino-3-benzyloxypyridine (CAS 24016-03-3) .
The Chemical Challenge: Direct Boc-protection of 2-aminopyridines is notoriously difficult. The exocyclic nitrogen lone pair is heavily delocalized into the electron-deficient pyridine ring via resonance, rendering it poorly nucleophilic . Standard conditions (Boc₂O in DCM) often result in no reaction or poor yields.
The Mechanistic Solution: To force the electrophilic addition of Di-tert-butyl dicarbonate (Boc₂O), we must fundamentally alter the nucleophilicity of the starting material. By employing a strong, non-nucleophilic base such as Sodium bis(trimethylsilyl)amide (NaHMDS), we quantitatively deprotonate the exocyclic amine. This generates a highly reactive, localized amide anion that rapidly attacks the carbonyl carbon of Boc₂O, ensuring complete conversion to the mono-protected carbamate while avoiding over-protection (di-Boc formation) .
Fig 2: Synthesis and orthogonal deprotection pathways for the target carbamate.
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating workflow. Each step contains an observable metric to ensure the chemical transformation is proceeding according to the mechanistic design.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL round-bottom flask under vacuum and backfill with dry Nitrogen (N₂).
-
Substrate Solvation: Dissolve 2-Amino-3-benzyloxypyridine (2.00 g, 10.0 mmol, 1.0 eq) in 30 mL of anhydrous Tetrahydrofuran (THF). Cool the reaction mixture to 0 °C using an ice-water bath.
-
Anion Generation (Causality Check): Dropwise, add NaHMDS (1.0 M in THF, 12.0 mL, 12.0 mmol, 1.2 eq) over 10 minutes.
-
Validation: A distinct color change (often shifting to a deep yellow/orange) indicates the formation of the reactive amide anion. Stir for 30 minutes at 0 °C.
-
-
Electrophilic Addition: Dissolve Boc₂O (2.40 g, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous THF and add dropwise to the cooled mixture. Allow the reaction to warm to room temperature (RT) and stir for 4 hours.
-
In-Process Tracking: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) mobile phase.
-
Validation: The highly polar starting material (low
) will be consumed, replaced by a less polar, UV-active product spot (higher ) due to the lipophilic tert-butyl group.
-
-
Quench & Workup: Quench the reaction carefully with 20 mL of saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution 10% to 30% EtOAc in Hexanes) to yield the pure target compound.
Analytical Validation Data
To register this compound internally or submit it to a database, structural integrity must be validated. Table 2 summarizes the quantitative expected analytical signals for tert-butyl (3-(benzyloxy)pyridin-2-yl)carbamate.
Table 2: Expected Spectroscopic Data
| Analytical Technique | Expected Signal / Value | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | tert-butyl group protons (Boc) | |
| ¹H NMR | Benzylic CH₂ protons | |
| ¹H NMR | Pyridine (3H) + Phenyl (5H) aromatics | |
| ¹³C NMR (100 MHz, CDCl₃) | tert-butyl methyl carbons | |
| ¹³C NMR | Quaternary carbon of the Boc group | |
| ¹³C NMR | Carbamate carbonyl (C=O) | |
| ESI-MS (m/z) | 301.15 | [M+H]⁺ molecular ion |
Applications in Drug Development
The true value of tert-butyl (3-(benzyloxy)pyridin-2-yl)carbamate lies in its orthogonal deprotection capabilities during multi-step API synthesis:
-
Pathway A (Acidic Cleavage): Treatment with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) selectively removes the Boc group, unmasking the 2-aminopyridine for subsequent Buchwald-Hartwig cross-couplings or urea formations, while leaving the benzyl ether intact.
-
Pathway B (Hydrogenolysis): Treatment with Palladium on Carbon (Pd/C) under an atmosphere of Hydrogen gas (H₂) selectively cleaves the benzyl ether, revealing a free hydroxyl group at the C3 position for Mitsunobu reactions or macrocyclization, while preserving the Boc-protected amine.
